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Computational Modeling of 2-Hexanol, 6-chloro-: A Technical Guide

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Compound of Interest		
Compound Name:	2-Hexanol, 6-chloro-	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the computational modeling of **2-Hexanol**, **6-chloro-**, a chiral alcohol with potential applications as a building block in pharmaceutical synthesis. Given the limited publicly available experimental data on this specific compound, this guide outlines a robust computational approach to predict its physicochemical properties, toxicological profile, and potential biological interactions. The methodologies described herein are intended to accelerate research and development efforts by enabling early-stage in silico assessment, thereby reducing the reliance on resource-intensive experimental studies. This document details a workflow combining Density Functional Theory (DFT) for the calculation of molecular properties and Quantitative Structure-Activity Relationship (QSAR) modeling for toxicity prediction. Furthermore, a hypothetical signaling pathway is proposed for investigating the compound's potential neurological effects, based on the known mechanisms of similar chlorinated and short-chain alcohols. Detailed protocols for both computational and relevant experimental procedures are provided to ensure reproducibility and facilitate adoption by researchers in the field.

Physicochemical and Toxicological Profile

A thorough understanding of a compound's physicochemical and toxicological properties is fundamental to its development and application. Due to the sparse experimental data for **2-Hexanol, 6-chloro-**, computational predictions and data from structurally related compounds are invaluable.



Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of (R)-2-Hexanol, 6-chloro-.

Property	Value	Source
Molecular Formula	C6H13CIO	PubChem[1]
Molecular Weight	136.62 g/mol	PubChem[1]
IUPAC Name	(2R)-6-chlorohexan-2-ol	PubChem[1]
CAS Number	154885-33-3	PubChem[1]
Computed XLogP3	1.6	PubChem[1]
Polar Surface Area	20.2 Ų	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	4	PubChem

Toxicological Summary

Toxicological data for **2-Hexanol, 6-chloro-** is largely incomplete. The available information, primarily from safety data sheets and aggregated GHS classifications, suggests it is an irritant. For a more comprehensive assessment, data from related compounds like 2-hexanol and other chlorinated solvents are considered.



Endpoint	Finding	Source
Acute Oral Toxicity	No data available	Cleanchem Laboratories[2]
Acute Dermal Toxicity	No data available	Cleanchem Laboratories[2]
Acute Inhalation Toxicity	No data available	Cleanchem Laboratories[2]
Skin Corrosion/Irritation	No data available	Cleanchem Laboratories[2]
Serious Eye Damage/Irritation	Causes serious eye irritation (GHS Category 2)	PubChem[1]
Carcinogenicity	No data available	Cleanchem Laboratories[2]
Mutagenicity	No data available	Cleanchem Laboratories[2]
Neurotoxicity (Inferred)	Chlorinated solvents and short-chain alcohols are known to be central nervous system depressants.[3][4]	

Computational Modeling Workflow

A multi-faceted computational approach is proposed to characterize **2-Hexanol**, **6-chloro**. This workflow integrates quantum mechanical calculations for accurate molecular property prediction with QSAR modeling for toxicological endpoint estimation.

A flowchart of the proposed computational modeling workflow.

Potential Biological Signaling Pathway

Based on the known neurotoxic effects of chlorinated solvents and short-chain alcohols, a hypothetical signaling pathway for investigation is proposed.[3] These compounds often act by altering the balance of excitatory and inhibitory neurotransmission and can disrupt cell membrane integrity.[1][3]

Hypothesized signaling pathway for **2-Hexanol**, **6-chloro-**.

Experimental Protocols



Synthesis and Purification of (R)-2-Hexanol, 6-chloro-

This protocol is based on the stereoselective reduction of the precursor 6-chloro-2-hexanone.

Objective: To synthesize (R)-2-Hexanol, 6-chloro- with high enantiomeric excess.

Materials:

- 6-chloro-2-hexanone
- Chiral catalyst (e.g., Ru-based catalyst with a chiral diamine ligand)
- Hydrogen source (H2 gas)
- Anhydrous solvent (e.g., isopropanol)
- Standard glassware for inert atmosphere reactions
- Purification apparatus (e.g., column chromatography system with silica gel)
- Analytical instruments (Chiral HPLC, NMR, Mass Spectrometry)

Methodology:

- Reaction Setup: A dry reaction vessel is charged with 6-chloro-2-hexanone and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Catalyst Addition: The chiral ruthenium catalyst is added to the mixture. The catalyst loading is typically in the range of 0.01 to 1 mol%.
- Hydrogenation: The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-10 atm). The reaction is stirred vigorously at a controlled temperature (e.g., 25-50 °C).
- Reaction Monitoring: The progress of the reduction is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Workup: Upon completion, the reaction mixture is carefully depressurized. The solvent is removed under reduced pressure.



- Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-Hexanol, 6chloro-.
- Characterization: The final product's identity and purity are confirmed using NMR (1H and 13C) and Mass Spectrometry.
- Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by Chiral High-Performance Liquid Chromatography (HPLC).

Computational Protocol: DFT and QSAR

Objective: To predict the physicochemical and toxicological properties of **2-Hexanol**, **6-chloro-**.

Software:

- Quantum chemistry package (e.g., Gaussian, ORCA)
- Molecular visualization software (e.g., GaussView, Avogadro)
- QSAR modeling software or libraries (e.g., RDKit, PaDEL-Descriptor, Scikit-learn)

Methodology: Part A - DFT Calculations

- Structure Preparation: The 3D structure of 2-Hexanol, 6-chloro- is generated and preoptimized using a molecular mechanics force field (e.g., UFF).
- Geometry Optimization: A full geometry optimization is performed using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic structure.[2]
- Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). This calculation also yields thermodynamic properties.



- Property Calculation: From the optimized structure, various electronic properties are calculated, including:
 - Electrostatic potential (ESP) maps to identify regions of electrophilic and nucleophilic character.
 - Dipole moment.
 - Frontier molecular orbitals (HOMO-LUMO) to assess chemical reactivity.
 - Bond Dissociation Enthalpies (BDE) to predict metabolic stability.

Methodology: Part B - QSAR Modeling for Toxicity

- Dataset Curation: A dataset of structurally similar compounds (e.g., other aliphatic alcohols and haloalkanes) with known experimental toxicity data (e.g., LD50, EC50 for irritation) is compiled from reliable databases.
- Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for all compounds in the dataset, including **2-Hexanol**, **6-chloro-**.
- Model Building: A statistical model is developed to correlate the calculated descriptors with the experimental toxicity data. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms can be employed.
- Model Validation: The predictive power and robustness of the QSAR model are rigorously
 assessed using internal validation (e.g., cross-validation) and, ideally, external validation with
 a separate test set of compounds.
- Prediction: The validated QSAR model is used to predict the toxicity of 2-Hexanol, 6chloro-.

Conclusion

This guide outlines a comprehensive computational strategy for the characterization of **2-Hexanol, 6-chloro-**. By leveraging DFT and QSAR modeling, researchers can obtain critical insights into its physicochemical properties, reactivity, and potential toxicity in the absence of



extensive experimental data. The proposed workflow and hypothetical signaling pathway provide a foundational framework for future in silico and in vitro investigations. This approach not only accelerates the preliminary assessment of novel chemical entities but also aligns with the principles of reducing animal testing by prioritizing computational methods in the early stages of drug discovery and chemical safety assessment.

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